molecular formula C11H9N5OS B14946542 2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-quinazolin-4-one

2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-1H-quinazolin-4-one

Cat. No.: B14946542
M. Wt: 259.29 g/mol
InChI Key: GVEDTLGMMNINSG-UHFFFAOYSA-N
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Description

2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE is a heterocyclic compound that features both a quinazolinone and a triazole ring. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE typically involves the reaction of quinazolinone derivatives with triazole-containing compounds. One common method includes the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes under basic conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 2-[(4H-1,2,4-TRIAZOL-3-YLSULFANYL)METHYL]-4(3H)-QUINAZOLINONE involves its interaction with biological targets such as enzymes and receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . The quinazolinone ring can interact with DNA or proteins, leading to changes in cellular processes .

Properties

Molecular Formula

C11H9N5OS

Molecular Weight

259.29 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanylmethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C11H9N5OS/c17-10-7-3-1-2-4-8(7)14-9(15-10)5-18-11-12-6-13-16-11/h1-4,6H,5H2,(H,12,13,16)(H,14,15,17)

InChI Key

GVEDTLGMMNINSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CSC3=NC=NN3

solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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